N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
CAS No.: 892381-40-7
Cat. No.: VC4265668
Molecular Formula: C29H28N4O4S
Molecular Weight: 528.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892381-40-7 |
|---|---|
| Molecular Formula | C29H28N4O4S |
| Molecular Weight | 528.63 |
| IUPAC Name | N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C29H28N4O4S/c1-4-18-8-10-21(11-9-18)31-25(35)16-38-29-24-13-23-20(15-34)14-30-17(2)26(23)37-28(24)32-27(33-29)19-6-5-7-22(12-19)36-3/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35) |
| Standard InChI Key | HCZHTCXLRLJWOG-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC |
Introduction
N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with a unique triazatricyclo framework. This compound is classified as a sulfanyl acetamide derivative and belongs to the category of triazole derivatives, which are known for their diverse pharmacological properties.
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions like temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of reactions and confirm the structure of intermediates and final products.
Biological Applications and Potential
This compound exhibits a complex three-dimensional arrangement, which may influence its interaction with biological targets. Research suggests that compounds with similar structures often interact with cellular pathways related to inflammation and cancer progression, indicating potential applications in pharmaceuticals.
Comparison with Similar Compounds
Similar compounds, such as N-(2-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide, share structural or functional characteristics and are also of interest in medicinal chemistry due to their potential biological activities.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Weight | Approximately 478.61 g/mol |
| CAS Number | 892383-98-1 |
| Functional Groups | Hydroxymethyl, methoxyphenyl, sulfanyl |
| Synthesis | Multi-step organic reactions |
| Analytical Techniques | HPLC, NMR spectroscopy |
| Potential Applications | Pharmaceutical, possibly in inflammation and cancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume